TCMDC-123726

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

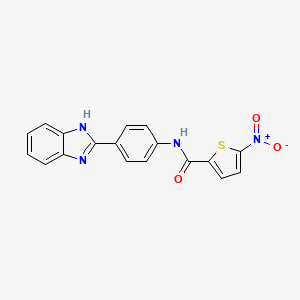

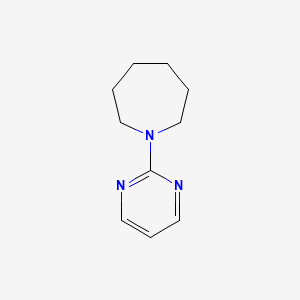

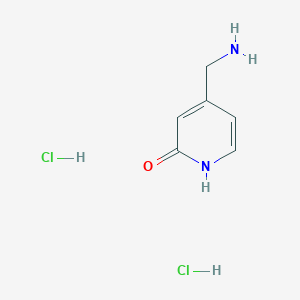

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a nitrothiophene carboxamide structure

Wissenschaftliche Forschungsanwendungen

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials with specific electronic properties.

Wirkmechanismus

Target of Action

TCMDC-123726, also known as Oprea1_710531 or N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide or N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .

Mode of Action

The compound interacts with PfCLK3 by forming a co-crystal structure . This interaction facilitates the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The compound affects the biochemical pathways related to the processing of parasite RNA, which is crucial for the survival and proliferation of the parasite . The inhibition of PfCLK3 disrupts these pathways, leading to the death of the parasite .

Pharmacokinetics

falciparum killing assays . This suggests that the compound has good bioavailability and can effectively reach its target in the parasite.

Result of Action

The molecular effect of this compound’s action is the inhibition of PfCLK3, an essential malarial kinase . This inhibition disrupts the processing of parasite RNA, leading to the death of the parasite . On a cellular level, the compound’s action results in the clearance of P. falciparum parasites .

Biochemische Analyse

Biochemical Properties

TCMDC-123726 has been identified as a potent and selective inhibitor for M32 metallocarboxypeptidases . These enzymes are absent in humans but are present in certain parasites, making this compound a potential candidate for antiparasitic treatments .

Cellular Effects

This compound has shown potent activity against Trypanosoma cruzi in culture, a parasite responsible for Chagas disease . It also demonstrated moderate but measurable activity on Trypanosoma brucei and Leishmania donovani .

Molecular Mechanism

The molecule this compound acts specifically on Plasmodium falciparum’s cyclin-dependent-like protein kinase PfCLK3 . By inhibiting PfCLK3, this compound affects the parasite in both the asexual stage of its development, when it proliferates in human cells and causes symptoms, and the sexual stage, when it can be transmitted back to the vector insect, repeating the cycle by infecting other humans .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically reported. It’s crucial to consider dosage effects in any preclinical studies, as they can reveal threshold effects, toxic effects at high doses, and other important information .

Metabolic Pathways

Given its inhibitory effects on certain enzymes, it’s likely that this compound interacts with various metabolic pathways .

Subcellular Localization

Understanding a compound’s subcellular localization can provide important insights into its activity and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The nitrothiophene carboxamide part can be synthesized separately and then coupled with the benzimidazole derivative under specific conditions, such as reflux in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of an amine derivative.

Substitution: Halogenated benzimidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.

Nitrothiophene Derivatives: Compounds such as 5-nitrothiophene-2-carboxylic acid and its amides.

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is unique due to the combination of the benzimidazole and nitrothiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMSCLWRFKJFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2457321.png)

![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2457324.png)

![2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B2457335.png)

![4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B2457339.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2457340.png)

![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2457342.png)